molecular formula C10H6Cl2N2O2 B093353 Pyrrolnitrin CAS No. 1018-71-9

Pyrrolnitrin

Cat. No. B093353
CAS RN: 1018-71-9
M. Wt: 257.07 g/mol
InChI Key: QJBZDBLBQWFTPZ-UHFFFAOYSA-N
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Description

Pyrrolnitrin is a pyrrole antifungal agent isolated from several Pseudomonas species . It interrupts the terminal electron transport system and inhibits cellular respiration . This agent has activity against dermatophytic fungi, especially species of Trichophyton . It is a natural product found in Pseudomonas, Burkholderia cepacia, and other organisms .


Synthesis Analysis

Pyrrolnitrin is a tryptophan-derived secondary metabolite produced by a narrow range of gram-negative bacteria . The biosynthesis of Pyrrolnitrin by rhizobacteria presumably plays a key role in their life strategies and in the biocontrol of plant diseases . The biosynthetic operon that encodes the pathway is conserved and mobile within gram-negative bacteria .


Molecular Structure Analysis

Pyrrolnitrin is a member of the class of pyrroles carrying chloro and 3-chloro-2-nitrophenyl substituents at positions 3 and 4 respectively . It is a member of pyrroles, a member of monochlorobenzenes, a C-nitro compound, and an alkaloid . Its molecular formula is C10H6Cl2N2O2 .


Chemical Reactions Analysis

Pyrrolnitrin is known to confer biological control against a wide range of phytopathogenic fungi, offering strong plant protection prospects against soil and seed-borne phytopathogenic diseases . Although chemical synthesis of Pyrrolnitrin has been obtained using different steps, microbial production is still the most useful option for producing this metabolite .


Physical And Chemical Properties Analysis

Pyrrolnitrin has a molecular weight of 257.07 g/mol . It is a member of pyrroles, a member of monochlorobenzenes, a C-nitro compound, and an alkaloid .

Scientific Research Applications

  • Agricultural Applications : Pyrrolnitrin is known for its strong plant protection prospects against soil and seed-borne phytopathogenic diseases. Its ability to control a wide range of phytopathogenic fungi makes it a valuable agent for biological control in agriculture (Pawar et al., 2019).

  • Antifungal Activity : Its production by Pseudomonas and Burkholderia strains correlates with the ability to control plant diseases caused by fungal pathogens such as Rhizoctonia solani, a damping-off pathogen. This antifungal activity is a critical aspect of its use in biocontrol agents (Hammer et al., 1997).

  • Biosynthetic Pathway Understanding : Detailed understanding of its biosynthetic pathway, involving specific genes and enzymes, aids in its application and production. The biosynthesis process is key to the microbial production of Pyrrolnitrin, making it a commercially viable metabolite (Kirner et al., 1998).

  • Postharvest Control of Plant Diseases : Pyrrolnitrin has been effectively used for postharvest control of diseases like Botrytis cinerea on cut flowers, showcasing its potential in extending the shelf life and quality of agricultural products (Hammer et al., 1993).

  • Pharmaceutical Applications : Beyond its agricultural significance, Pyrrolnitrin's antimicrobial properties have implications in pharmaceutical applications, particularly in antifungal treatments (Di Santo et al., 1998).

  • Industrial Significance : Its non-toxic nature, low phototoxicity, and specificity towards non-target organisms make Pyrrolnitrin an industrially significant molecule, leading to research focused on developing cost-effective biosynthesis methods using microbial fermentation (Pawar et al., 2019).

Safety And Hazards

When handling Pyrrolnitrin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

The potential broad-spectrum activities, low phototoxicity, non-toxic nature, and specificity for impacts on non-target organisms of Pyrrolnitrin have led to developing cost-effective methods for the biosynthesis of Pyrrolnitrin using microbial fermentation . This natural molecule has emerged as a lead molecule of industrial importance .

properties

IUPAC Name

3-chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-8-3-1-2-6(10(8)14(15)16)7-4-13-5-9(7)12/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBZDBLBQWFTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C2=CNC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046867
Record name Pyrrolnitrin
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Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Pyrrolnitrin

CAS RN

1018-71-9
Record name Pyrrolnitrin
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Record name Pyrrolnitrin
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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